molecular formula C25H23ClF2N4O3 B11509175 (2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11509175
M. Wt: 500.9 g/mol
InChI Key: FODVQDZJVJGBFM-UHFFFAOYSA-N
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Description

5-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a piperazine ring substituted with a 2-chloro-4,5-difluorobenzoyl group, a nitro group, and a phenylethylamine moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of 5-[4-(2-amino-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Research: The compound can be used in studies to understand its interaction with biological macromolecules.

    Material Science: It can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzoyl ring, along with the nitro and phenylethylamine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H23ClF2N4O3

Molecular Weight

500.9 g/mol

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H23ClF2N4O3/c1-16(17-5-3-2-4-6-17)29-23-13-18(7-8-24(23)32(34)35)30-9-11-31(12-10-30)25(33)19-14-21(27)22(28)15-20(19)26/h2-8,13-16,29H,9-12H2,1H3

InChI Key

FODVQDZJVJGBFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)[N+](=O)[O-]

Origin of Product

United States

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